molecular formula C17H10BrNO4 B5050937 (3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one

(3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one

Cat. No.: B5050937
M. Wt: 372.2 g/mol
InChI Key: NRERHGGZMIECHA-LCYFTJDESA-N
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Description

(3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one is an organic compound that belongs to the class of furanones It is characterized by the presence of a furan ring substituted with a bromophenyl and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one typically involves the condensation of 4-bromobenzaldehyde with 4-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced furanones.

    Substitution: Formation of various substituted furanones depending on the nucleophile used.

Scientific Research Applications

(3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromophenyl group can also participate in binding interactions with proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-5-(4-chlorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one
  • (3Z)-5-(4-methylphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one
  • (3Z)-5-(4-fluorophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one

Uniqueness

(3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one is unique due to the presence of both bromophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to certain targets. The nitro group can undergo reduction to form reactive intermediates, contributing to its biological activity.

Properties

IUPAC Name

(3Z)-5-(4-bromophenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrNO4/c18-14-5-3-12(4-6-14)16-10-13(17(20)23-16)9-11-1-7-15(8-2-11)19(21)22/h1-10H/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRERHGGZMIECHA-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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